molecular formula C20H30N4O3 B6971269 1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione

1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione

Cat. No.: B6971269
M. Wt: 374.5 g/mol
InChI Key: KELJEWBVUUVJSS-UHFFFAOYSA-N
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Description

1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione is a complex organic compound that features a piperazine ring, a cyclohexylacetyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the cyclohexylacetyl group and the pyrazole moiety. Common reagents used in these reactions include cyclohexylacetyl chloride, piperazine, and 1-methylpyrazole. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with similar structural features and biological activity.

Uniqueness

1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione is unique due to its combination of a cyclohexylacetyl group and a pyrazole moiety, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

1-[4-(2-cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-22-15-17(14-21-22)18(25)7-8-19(26)23-9-11-24(12-10-23)20(27)13-16-5-3-2-4-6-16/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJEWBVUUVJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CCC(=O)N2CCN(CC2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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